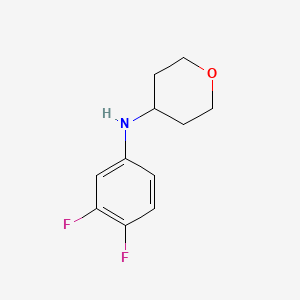

N-(3,4-difluorophenyl)oxan-4-amine

Vue d'ensemble

Description

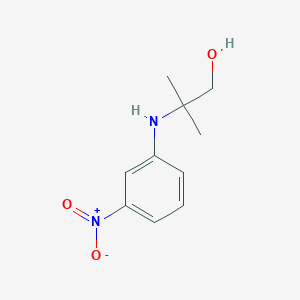

N-(3,4-Difluorophenyl)oxan-4-amine (DFOA) is an organic compound that has recently been gaining attention for its potential applications in the field of scientific research. It is a small molecule that is composed of a nitrogen atom, two fluorine atoms, an oxygen atom, and an amine group. DFOA has been studied in various areas, such as synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future direction.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- N-(3,4-difluorophenyl)oxan-4-amine is involved in the synthesis of various fluorinated compounds. For instance, it plays a role in the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, a process that includes the irradiation of specific compounds in methanol in the presence of ammonia or primary/secondary aliphatic amines (Buscemi et al., 2001).

- This compound is also utilized in the development of hyperbranched polyimides for gas separation applications, involving condensation polymerization of various monomers (Fang et al., 2000).

Catalytic and Material Applications

- N-(3,4-difluorophenyl)oxan-4-amine is involved in expedient synthesis processes, like the reductive amination using reusable cobalt oxide nanoparticles, indicating its role in the production of fine and bulk chemicals (Senthamarai et al., 2018).

- It is also significant in the synthesis of novel 2,4-difluorophenyl-functionalized arylamine for use in organic light-emitting devices, indicating its application in electronic materials (Li et al., 2012).

Biomedical Research Applications

- The compound contributes to the synthesis of amines, which are key in various biomedical applications. For example, N-tert-butanesulfinyl imines are intermediates for the asymmetric synthesis of amines, essential in the creation of various pharmaceuticals and biologically active molecules (Ellman et al., 2002).

Environmental and Analytical Chemistry Applications

- In environmental chemistry, this compound is part of the advancements in graphene-based photocatalysts for the reduction of nitro compounds, which is crucial for the degradation of toxic nitro contaminants (Nasrollahzadeh et al., 2020).

- It is also involved in the development of practical and sustainable methods for C-N bond formation, highlighting its role in the creation of environmentally friendly synthetic approaches (Kattamuri et al., 2017).

- Additionally, its derivatives are used in the determination of aromatic amines as contaminants in consumer products like hair dyes, demonstrating its application in analytical chemistry (Lizier & Zanoni, 2012).

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-10-2-1-9(7-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLJFNXZPRYVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)oxan-4-amine | |

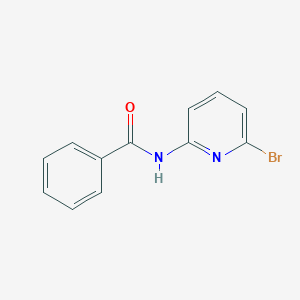

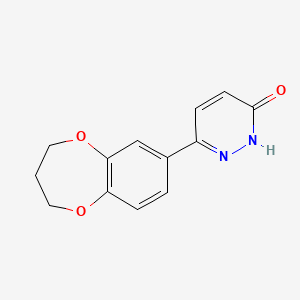

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

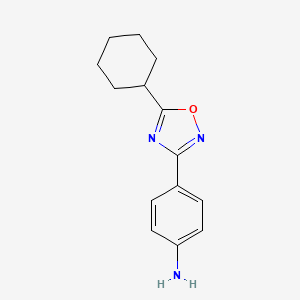

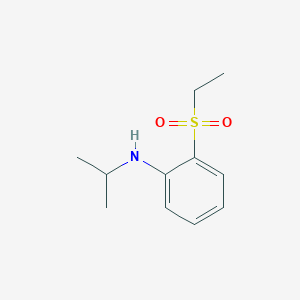

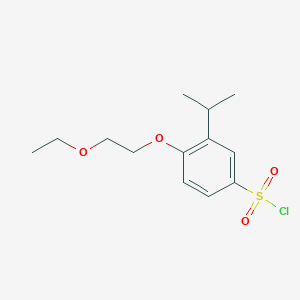

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)

![4-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1418560.png)

![5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1418563.png)

![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)

amine](/img/structure/B1418571.png)